molecular formula C22H17NO6S B12778391 2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone CAS No. 201747-37-7

2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone

Katalognummer: B12778391
CAS-Nummer: 201747-37-7
Molekulargewicht: 423.4 g/mol
InChI-Schlüssel: NGOYBOCVOWFEPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a furobenzopyran core with methoxy and oxo substituents, along with a thiazolidinone ring and a phenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction could lead to the formation of alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone can be compared with other furobenzopyran and thiazolidinone derivatives.
  • Similar compounds include those with different substituents on the furobenzopyran core or variations in the thiazolidinone ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

201747-37-7

Molekularformel

C22H17NO6S

Molekulargewicht

423.4 g/mol

IUPAC-Name

2-(4,9-dimethoxy-5-oxofuro[3,2-g]chromen-7-yl)-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H17NO6S/c1-26-18-13-8-9-28-19(13)21(27-2)20-17(18)14(24)10-15(29-20)22-23(16(25)11-30-22)12-6-4-3-5-7-12/h3-10,22H,11H2,1-2H3

InChI-Schlüssel

NGOYBOCVOWFEPD-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C4N(C(=O)CS4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.